Cas no 1550169-97-5 (1-azido-3-bromo-2-methylbenzene)

1-azido-3-bromo-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-azido-3-bromo-2-methyl-
- 1-azido-3-bromo-2-methylbenzene
-
- MDL: MFCD28153275
- Inchi: 1S/C7H6BrN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
- InChI Key: KKQIAPTUXHFHDD-UHFFFAOYSA-N
- SMILES: N(C1C=CC=C(Br)C=1C)=[N+]=[N-]
1-azido-3-bromo-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-293172-10.0g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 10.0g |
$1778.0 | 2023-03-01 | |
Enamine | EN300-293172-0.05g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 0.05g |
$76.0 | 2023-09-06 | |
Enamine | EN300-293172-0.1g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 0.1g |
$113.0 | 2023-09-06 | |
Enamine | EN300-293172-10g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 10g |
$1778.0 | 2023-09-06 | |
1PlusChem | 1P01B4AG-500mg |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 500mg |
$445.00 | 2024-06-20 | |
1PlusChem | 1P01B4AG-50mg |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 50mg |
$152.00 | 2024-06-20 | |
1PlusChem | 1P01B4AG-2.5g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 2.5g |
$1063.00 | 2024-06-20 | |
1PlusChem | 1P01B4AG-5g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 5g |
$1544.00 | 2024-06-20 | |
1PlusChem | 1P01B4AG-10g |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 10g |
$2260.00 | 2024-06-20 | |
1PlusChem | 1P01B4AG-250mg |
1-azido-3-bromo-2-methylbenzene |
1550169-97-5 | 95% | 250mg |
$255.00 | 2024-06-20 |
1-azido-3-bromo-2-methylbenzene Related Literature
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on 1-azido-3-bromo-2-methylbenzene
Introduction to 1-Azido-3-Bromo-2-Methylbenzene (CAS No. 1550169-97-5)
1-Azido-3-bromo-2-methylbenzene, a versatile organic compound with the CAS number 1550169-97-5, has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique functional groups, including an azide group, a bromine atom, and a methyl group, which collectively confer it with a wide range of chemical reactivity and potential applications.
The molecular structure of 1-azido-3-bromo-2-methylbenzene is composed of a benzene ring substituted with an azide group at the 1-position, a bromine atom at the 3-position, and a methyl group at the 2-position. The azide group is particularly noteworthy due to its high reactivity in various chemical transformations, such as the Staudinger reaction and azide-to-amine conversions. The bromine atom, on the other hand, serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic pathways.
In recent years, 1-azido-3-bromo-2-methylbenzene has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a building block for the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel antiviral agents and anticancer drugs. The azide group can be readily converted into an amine through click chemistry reactions, which is a powerful tool for creating complex molecular architectures with high efficiency and selectivity.
Beyond medicinal chemistry, 1-azido-3-bromo-2-methylbenzene has also found applications in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials such as polymers and functional coatings. For example, the azide group can be used to introduce cross-linking sites in polymer networks, enhancing their mechanical properties and thermal stability. Additionally, the bromine atom can be replaced with other functional groups to tailor the material's properties for specific applications.
The synthesis of 1-azido-3-bromo-2-methylbenzene typically involves a multi-step process. One common approach is to start with 3-bromo-2-methylbenzonitrile and convert it to the corresponding azide using sodium azide under appropriate conditions. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.
The physical properties of 1-azido-3-bromo-2-methylbenzene are well-documented in scientific literature. It is a solid at room temperature with a melting point ranging from 85°C to 87°C. The compound is moderately soluble in common organic solvents such as dichloromethane and dimethylformamide but has limited solubility in water. These properties make it easy to handle and purify using standard laboratory techniques.
In terms of safety and handling, while 1-azido-3-bromo-2-methylbenzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring proper ventilation in the laboratory environment, and disposing of waste materials according to local regulations.
The future prospects for 1-azido-3-bromo-2-methylbenzene are promising. Ongoing research continues to explore new applications and synthetic methods for this versatile compound. For example, recent studies have investigated its potential use in developing new catalysts for organic reactions and its role in supramolecular chemistry. These advancements are expected to further expand the utility of 1-azido-3-bromo-2-methylbenzene in various scientific disciplines.
In conclusion, 1-azido-3-bromo-2-methylbenzene (CAS No. 1550169-97-5) is a multifaceted compound with significant potential in multiple fields. Its unique combination of functional groups makes it an attractive intermediate for organic synthesis, medicinal chemistry, and materials science. As research continues to advance, it is likely that new applications and synthetic methods will be discovered, further solidifying its importance in the scientific community.
1550169-97-5 (1-azido-3-bromo-2-methylbenzene) Related Products
- 2229139-29-9(ethyl 4-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 1805327-12-1(2,3-Dichloro-6-(difluoromethyl)-5-hydroxypyridine)
- 2228220-71-9(2-Methoxy-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene)
- 1049316-31-5(N-[4-({4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide)
- 1806906-85-3(5-(Bromomethyl)-3-(difluoromethyl)-2,4-dihydroxypyridine)
- 2137583-23-2(2-[2-(2-Butanamidoethoxy)ethoxy]acetic acid)
- 2415426-49-0(2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one)
- 1251621-04-1(2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide)
- 2172508-42-6(2-(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}ethyl)sulfanylacetic acid)
- 1174013-07-0(Propan-2-yl 5-bromothiophene-2-carboxylate)



